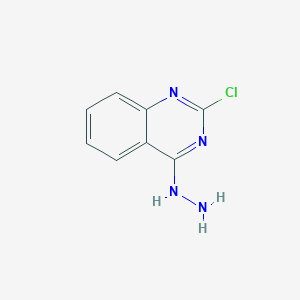

2-chloro-4-hydrazinylquinazoline

Description

Significance of Quinazoline (B50416) Derivatives as Privileged Heterocyclic Scaffolds

Quinazoline and its derivatives are recognized as privileged heterocyclic scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets. mdpi.comresearchgate.net This versatility stems from the fused benzene (B151609) and pyrimidine (B1678525) ring system, which provides a rigid framework amenable to diverse chemical modifications. mdpi.comwikipedia.org The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while various positions on the scaffold can be substituted to modulate physicochemical properties and biological activity. nih.gov This structural adaptability has led to the development of quinazoline-based compounds with a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. mdpi.comresearchgate.netnih.gov The ability to generate vast libraries of compounds around a central quinazoline core has solidified its status as a cornerstone in modern drug discovery. nih.gov

Historical Context and Evolution of Quinazoline Research

The journey of quinazoline research began in 1869 when Griess synthesized the first derivative. nih.gov A significant milestone was the synthesis of the parent quinazoline molecule, reported by August Bischler and Lang in 1895. wikipedia.org Early research primarily focused on the fundamental chemistry and synthesis of these compounds. However, the discovery of the potent biological activities of naturally occurring quinazoline alkaloids, such as those isolated from traditional Chinese medicine, sparked a surge of interest in their therapeutic potential. researchgate.net Over the decades, research has evolved from simple synthetic explorations to sophisticated structure-activity relationship (SAR) studies and mechanism-of-action investigations. nih.gov The advent of high-throughput screening and computational modeling has further accelerated the discovery of novel quinazoline-based drug candidates. frontiersin.org

Overview of Research Trajectories for Quinazoline-Based Compounds

The research landscape for quinazoline-based compounds is vast and continues to expand. A significant portion of research has been dedicated to their development as anticancer agents, targeting key enzymes like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.comnih.govwikipedia.orgnih.gov This has led to the successful development of FDA-approved drugs such as gefitinib (B1684475) and afatinib (B358) for cancer therapy. wikipedia.org

Beyond oncology, quinazoline derivatives have shown promise in a multitude of therapeutic areas:

Antimicrobial Agents: Researchers have explored their efficacy against various bacterial and fungal strains. mdpi.comnih.gov

Anti-inflammatory Drugs: The scaffold has been utilized to design novel non-steroidal anti-inflammatory agents. mdpi.commdpi.com

Antiviral Compounds: Studies have investigated their potential against viruses like influenza and HIV. mdpi.comnih.gov

Central Nervous System Disorders: The ability of some quinazoline derivatives to cross the blood-brain barrier has prompted research into their use for neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov

The following table provides a snapshot of the diverse research applications of quinazoline derivatives:

| Research Area | Key Biological Targets/Mechanisms | Example Applications |

| Anticancer | EGFR, VEGFR-2, Topoisomerase, Tubulin polymerization | Treatment of lung, breast, and other solid tumors |

| Antimicrobial | DNA gyrase, Dihydrofolate reductase | Combating bacterial and fungal infections |

| Anti-inflammatory | Cyclooxygenase (COX) | Management of inflammatory conditions |

| Antiviral | Viral replication enzymes | Treatment of influenza and other viral diseases |

| Neurodegenerative Diseases | Cholinesterases, β-amyloid aggregation | Potential therapies for Alzheimer's disease |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloroquinazolin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-8-11-6-4-2-1-3-5(6)7(12-8)13-10/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJYSNMBGNZDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 2 Chloro 4 Hydrazinylquinazoline

Reactions Involving the Hydrazine (B178648) Moiety at Position 4

The hydrazine group at the C4 position of the quinazoline (B50416) ring is a key functional group that drives many of the derivatization strategies for 2-chloro-4-hydrazinylquinazoline. Its nucleophilic nature allows for a variety of reactions, leading to the formation of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The reaction of the hydrazine moiety of this compound with various carbonyl compounds, such as aldehydes and ketones, readily forms hydrazone derivatives, which are a class of Schiff bases. mdpi.com This condensation reaction typically proceeds by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. mdpi.com The resulting Schiff bases are versatile intermediates themselves, capable of undergoing further transformations or serving as ligands for metal complexes.

The general scheme for Schiff base formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. The specific reaction conditions can be tailored based on the reactivity of the carbonyl compound.

A variety of aromatic and heterocyclic aldehydes have been successfully condensed with this compound to yield the corresponding Schiff bases. These reactions are fundamental in expanding the chemical space accessible from this starting material.

Table 1: Examples of Schiff Bases Derived from this compound

| Aldehyde Reactant | Resulting Schiff Base |

| 2-Nitrobenzaldehyde | (E)-2-Chloro-4-(2-(2-nitrobenzylidene)hydrazinyl)quinazoline |

| 2-Chlorobenzaldehyde | (E)-2-Chloro-4-(2-(2-chlorobenzylidene)hydrazinyl)quinazoline |

| 2,4-Dihydroxybenzaldehyde | 4-(2-((2-Chloroquinazolin-4-yl)hydrazono)methyl)benzene-1,3-diol |

Cyclization Reactions

The hydrazine moiety is also a key participant in various cyclization reactions, leading to the formation of new heterocyclic rings fused to or substituted on the quinazoline core. These reactions are of significant interest as they allow for the construction of complex, polycyclic systems from a relatively simple precursor.

1,2,4-Triazoles are a class of five-membered nitrogen-containing heterocycles with a broad range of biological activities. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be achieved through several synthetic routes. One common method involves the reaction of the hydrazine with reagents that provide the remaining carbon and nitrogen atoms needed to form the triazole ring.

These synthetic strategies often involve multi-step sequences, starting with the acylation of the hydrazine group followed by cyclization. The specific reagents and conditions employed will dictate the substitution pattern on the resulting triazole ring.

A particularly important transformation of this compound is its conversion into fused triazoloquinazoline systems. These compounds, where a 1,2,4-triazole ring is fused to the quinazoline nucleus, are of significant interest in medicinal chemistry. The reaction of this compound with various one-carbon donors, such as orthoesters or carboxylic acids, under appropriate conditions can lead to the formation of these fused systems.

For instance, the reaction with triethyl orthoformate can yield the nih.govnih.govtriazolo[4,3-c]quinazoline ring system. The specific isomer formed can be influenced by the reaction conditions. The reaction of a chloroquinazoline derivative with hydrazine hydrate (B1144303) followed by condensation with aromatic aldehydes can furnish a series of fused 5-substituted- nih.govnih.govtriazoloquinazoline derivatives. nih.gov

Reactions with Isothiocyanates and Isocyanates

The nucleophilic hydrazine group readily reacts with the electrophilic carbon of isothiocyanates and isocyanates, providing a straightforward route to thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives, respectively. These products are valuable intermediates for the synthesis of other heterocyclic systems.

The reaction of this compound with various aryl or alkyl isothiocyanates leads to the formation of the corresponding 4-substituted-1-(2-chloroquinazolin-4-yl)thiosemicarbazides. This reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727). mdpi.com The general method for preparing thiosemicarbazides involves the nucleophilic addition of a carbohydrazide (B1668358) to an isothiocyanate. irjmets.com

These thiosemicarbazide derivatives are important precursors for the synthesis of various five-membered heterocycles, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, through subsequent cyclization reactions. ekb.eg The specific cyclization conditions will determine the final heterocyclic product.

Table 2: Examples of Thiosemicarbazide Derivatives from this compound

| Isothiocyanate Reactant | Resulting Thiosemicarbazide Derivative |

| Phenyl isothiocyanate | 1-(2-Chloroquinazolin-4-yl)-4-phenylthiosemicarbazide |

| p-Tolyl isothiocyanate | 1-(2-Chloroquinazolin-4-yl)-4-(p-tolyl)thiosemicarbazide |

| p-Methoxyphenyl isothiocyanate | 1-(2-Chloroquinazolin-4-yl)-4-(4-methoxyphenyl)thiosemicarbazide |

Formation of Hydrazinecarbothioamide Derivatives

The hydrazinyl group of this compound readily undergoes condensation reactions with isothiocyanates to yield the corresponding N-substituted hydrazinecarbothioamide derivatives. This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbon atom of the isothiocyanate. The resulting thiosemicarbazide derivatives are valuable precursors for the synthesis of various heterocyclic systems, such as triazoles and thiadiazoles.

The general reaction involves stirring this compound with an appropriate isothiocyanate in a suitable solvent, such as ethanol or dimethylformamide (DMF), often at room temperature or with gentle heating. The product can then be isolated by precipitation and purified by recrystallization.

Table 1: Synthesis of Hydrazinecarbothioamide Derivatives

| Entry | Isothiocyanate | Product | Reaction Conditions |

|---|---|---|---|

| 1 | Phenyl isothiocyanate | 2-(2-chloroquinazolin-4-yl)-N-phenylhydrazine-1-carbothioamide | Ethanol, reflux |

| 2 | Methyl isothiocyanate | 2-(2-chloroquinazolin-4-yl)-N-methylhydrazine-1-carbothioamide | DMF, room temp. |

Acylation and Sulfonylation Reactions

The hydrazinyl moiety of this compound can be readily acylated by treatment with acid anhydrides, such as acetic anhydride (B1165640). researchgate.netresearchgate.net This reaction typically occurs at the terminal, more nucleophilic nitrogen atom of the hydrazinyl group, leading to the formation of the corresponding N'-acylhydrazinyl derivative. The reaction is often carried out in a solvent like pyridine (B92270), which can also act as a base to neutralize the carboxylic acid byproduct. researchgate.net

For instance, the reaction with acetic anhydride yields N'-(2-chloroquinazolin-4-yl)acetohydrazide. This transformation is useful for introducing an acetyl group, which can modify the electronic properties of the molecule or serve as a protecting group.

Table 2: Acylation with Acetic Anhydride

| Reactant | Reagent | Product | Solvent |

|---|

In a similar fashion to acylation, the hydrazinyl group can be sulfonylated by reacting this compound with various sulfonyl chlorides. This reaction leads to the formation of sulfonhydrazide derivatives, which are of interest in medicinal chemistry. The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrogen chloride that is formed.

The reaction with benzenesulfonyl chloride, for example, would yield N'-(2-chloroquinazolin-4-yl)benzenesulfonohydrazide. The nature of the R group on the sulfonyl chloride can be varied to introduce different functionalities into the final molecule.

Table 3: Sulfonylation with Sulfonyl Chlorides

| Reactant | Reagent | Product | Base |

|---|---|---|---|

| This compound | Benzenesulfonyl chloride | N'-(2-chloroquinazolin-4-yl)benzenesulfonohydrazide | Pyridine |

Nucleophilic Displacement at Position 2 and 4 of the Quinazoline Core

The quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4, which are activated by the ring nitrogen atoms. In this compound, the chlorine atom at the C4 position is generally more reactive towards nucleophilic displacement than the one at the C2 position. nih.govmdpi.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4.

However, the reactivity of the C2-chloro group can be influenced by the nature of the substituent at C4. The presence of the hydrazinyl group at C4 can modulate the electronic properties of the quinazoline ring system. While the C4 position is the primary site for nucleophilic attack, under certain conditions or with highly reactive nucleophiles, substitution at the C2 position can also be achieved, potentially after modification of the C4-hydrazinyl group. mdpi.com

Nucleophiles such as amines and thiols can be used to displace the chlorine atom, leading to a wide range of 4-substituted quinazoline derivatives. cas.cnnih.gov For example, reaction with an amine (R-NH₂) would yield the corresponding N-substituted 2-chloroquinazolin-4-amine.

Table 4: Nucleophilic Displacement Reactions

| Nucleophile | Product (after displacement at C4) | Reaction Conditions |

|---|---|---|

| Aniline (B41778) | 2-chloro-N-phenylquinazolin-4-amine | DMF, heat |

| Ethanethiol | 2-chloro-4-(ethylthio)quinazoline | NaH, THF |

Ring Rearrangements and Novel Heterocyclic Fusions

An interesting and complex transformation involving this compound is its conversion into 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. This reaction involves an intramolecular cyclization and rearrangement process. While the precise mechanism can be complex, it is proposed to proceed through an initial intramolecular nucleophilic attack of the exocyclic hydrazinyl nitrogen onto the C2 position, leading to the displacement of the chlorine atom and the formation of a transient tricyclic intermediate.

This intermediate can then undergo a ring-opening and rearrangement sequence. The cleavage of the pyrimidine (B1678525) ring of the quinazoline system, followed by recyclization involving the hydrazinyl nitrogens, leads to the formation of the stable 1,2,4-triazole ring. The final product incorporates the aniline moiety that was originally part of the quinazoline core. This transformation represents a powerful method for the synthesis of novel triazole systems from readily available quinazoline precursors. researchgate.netresearchgate.netnih.gov

Table 5: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| N-allyl-2-(2-chloroquinazolin-4-yl)hydrazine-1-carbothioamide |

| N'-(2-chloroquinazolin-4-yl)acetohydrazide |

| N'-(2-chloroquinazolin-4-yl)benzenesulfonohydrazide |

| N'-(2-chloroquinazolin-4-yl)-4-methylbenzenesulfonohydrazide |

| 2-chloro-N-phenylquinazolin-4-amine |

| 2-chloro-4-(ethylthio)quinazoline |

| 4-(2-chloroquinazolin-4-yl)morpholine |

| 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazole |

| Acetic anhydride |

| Allyl isothiocyanate |

| Benzenesulfonyl chloride |

| Dimethylformamide |

| Ethanol |

| Methyl isothiocyanate |

| Phenyl isothiocyanate |

| p-Toluenesulfonyl chloride |

| Pyridine |

Expansion and Contraction of Quinazoline Ring Systems

The quinazoline scaffold, a cornerstone in the synthesis of bioactive molecules, can be further elaborated through chemical transformations that either expand or contract its core ring system. These modifications are pivotal in the exploration of novel chemical space and the generation of structurally diverse compound libraries for drug discovery. The strategic placement of reactive functional groups on the quinazoline ring, as seen in this compound, provides a versatile platform for such manipulations. This section delves into the methodologies employed to fuse additional rings onto the quinazoline framework, leading to expanded polycyclic systems, and explores potential, albeit less common, strategies for the contraction of the quinazoline ring.

Ring Expansion of the Quinazoline System

The expansion of the quinazoline ring in this compound predominantly involves the annulation of a third heterocyclic ring, leveraging the reactivity of the hydrazinyl moiety at the C-4 position. These reactions typically lead to the formation of fused tricyclic systems, such as triazoloquinazolines and tetrazoloquinazolines, which are of significant interest due to their broad spectrum of biological activities.

The hydrazinyl group (-NHNH2) at the C-4 position is a key nucleophile that readily participates in cyclization reactions with various one-carbon electrophiles. This reactivity allows for the construction of a five-membered triazole or tetrazole ring fused to the pyrimidine ring of the quinazoline core.

Synthesis of nih.govresearchgate.netrsc.orgTriazolo[4,3-c]quinazolines:

One of the most common ring expansion strategies for this compound is its conversion to the corresponding nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline. This transformation can be achieved through cyclization with various one-carbon reagents.

Reaction with Formic Acid: Treatment of this compound with formic acid results in the formation of 5-chloro- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline. The reaction proceeds through an initial formylation of the terminal nitrogen of the hydrazinyl group, followed by intramolecular cyclization with the elimination of a water molecule.

Reaction with Triethyl Orthoformate: A similar transformation can be accomplished using triethyl orthoformate as the one-carbon source. This reagent serves as both a solvent and a reactant, leading to the formation of the triazoloquinazoline system under reflux conditions.

Reaction with Acetic Anhydride: The use of acetic anhydride leads to the formation of a methyl-substituted triazoloquinazoline. The reaction involves the acylation of the hydrazinyl group followed by cyclization to yield 3-methyl-5-oxo- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline, where the chloro group at the 2-position of the quinazoline ring is hydrolyzed to a carbonyl group. nih.gov

Reaction with Carbon Disulfide: The reaction of this compound with carbon disulfide in the presence of a base, such as potassium hydroxide, affords the corresponding thione derivative. The initial reaction forms a dithiocarbazate intermediate, which then undergoes intramolecular cyclization to yield 5-chloro- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline-3(2H)-thione.

Synthesis of Tetrazolo[1,5-c]quinazolines:

Another important ring expansion involves the formation of a fused tetrazole ring. This is typically achieved by the reaction of the hydrazinyl group with nitrous acid.

Reaction with Nitrous Acid: Treatment of this compound with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of an acid, leads to the formation of 5-chloro-tetrazolo[1,5-c]quinazoline. The reaction proceeds via the diazotization of the hydrazinyl group, followed by intramolecular cyclization. This transformation provides a facile route to a different class of fused quinazoline heterocycles.

The following table summarizes the key ring expansion reactions of this compound.

| Reagent(s) | Resulting Fused System | Product Name |

| Formic Acid | nih.govresearchgate.netrsc.orgTriazolo[4,3-c]quinazoline | 5-chloro- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline |

| Triethyl Orthoformate | nih.govresearchgate.netrsc.orgTriazolo[4,3-c]quinazoline | 5-chloro- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline |

| Acetic Anhydride | nih.govresearchgate.netrsc.orgTriazolo[4,3-c]quinazoline | 3-methyl-5-oxo- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline nih.gov |

| Carbon Disulfide / KOH | nih.govresearchgate.netrsc.orgTriazolo[4,3-c]quinazoline | 5-chloro- nih.govresearchgate.netrsc.orgtriazolo[4,3-c]quinazoline-3(2H)-thione |

| Sodium Nitrite / Acid | Tetrazolo[1,5-c]quinazoline | 5-chloro-tetrazolo[1,5-c]quinazoline |

Potential Ring Contraction Strategies for the Quinazoline System

The ring contraction of the quinazoline nucleus is a less explored area of its chemistry compared to ring expansion. Such transformations, which would lead to smaller heterocyclic systems like indazoles or benzimidazoles, are of significant synthetic interest as they would provide access to different classes of compounds from a common quinazoline precursor. While direct examples of ring contraction starting from this compound are not widely reported in the literature, certain methodologies applied to related quinazoline derivatives suggest potential pathways.

Rearrangement of Quinazoline N-oxides: One potential, though indirect, approach could involve the formation of a quinazoline N-oxide derivative. It has been reported that certain quinoline (B57606) N-oxides can undergo photochemical rearrangement to form benzoxazepines, which can then be further transformed. semanticscholar.org A similar strategy, if applicable to the quinazoline system, might open pathways for ring contraction.

Ring Contraction of Quinazoline N-amides to Indazoles: A more direct and promising strategy involves the rearrangement of quinazoline N-amides. Research has shown that N-aminoquinazolinones can be converted to indazoles. semanticscholar.org This suggests that if the hydrazinyl group of this compound could be appropriately modified to an N-amido functionality, a subsequent ring contraction to an indazole derivative might be feasible. This transformation would likely proceed through a skeletal rearrangement involving the cleavage of the pyrimidine ring of the quinazoline system. semanticscholar.org

Oxidative Cleavage: Oxidative degradation of the quinazoline ring could potentially lead to smaller, functionalized aromatic systems. researchgate.net However, controlling the selectivity of such reactions to achieve a specific ring-contracted product would be a significant challenge, as oxidative conditions can often lead to complete degradation of the molecule. The development of mild and selective oxidative cleavage methods would be necessary to explore this as a viable synthetic strategy.

It is important to emphasize that these ring contraction strategies are largely speculative for this compound and would require significant experimental investigation to be realized. The development of such methodologies would represent a valuable addition to the synthetic chemist's toolbox for the structural diversification of quinazoline-based compounds.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Hydrazinylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms within the 2-chloro-4-hydrazinylquinazoline scaffold and its derivatives can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the quinazoline (B50416) ring system and the hydrazinyl substituent.

The aromatic protons on the quinazoline ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) are dictated by their position on the benzene (B151609) portion of the quinazoline core and the electronic effects of the chloro and hydrazinyl substituents. For instance, protons H-5, H-6, H-7, and H-8 will each produce distinct signals. The protons of the hydrazinyl group (-NHNH₂) are also characteristic. The NH and NH₂ protons are exchangeable with deuterium (B1214612) and their signals may be broad. The protons of the hydrazinyl group are typically observed as broad singlets in the region of δ 4.2–4.5 ppm. The protons on the quinazoline ring, specifically H-6 and H-7, have been reported to appear in the δ 8.2–8.5 ppm range.

For derivatives of this compound, the introduction of additional substituents will further influence the ¹H NMR spectrum. For example, in N'-substituted derivatives, new signals corresponding to the protons of the substituent will appear, and the signals of the hydrazinyl NH protons will show characteristic changes in their chemical shift and multiplicity.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ ppm) Range | Multiplicity |

| Hydrazinyl Protons (NH, NH₂) | 4.2 - 4.5 | Broad Singlet |

| Quinazoline Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Quinazoline H-6, H-7 | 8.2 - 8.5 | Multiplets |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific derivative being analyzed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the quinazoline ring typically resonate in the aromatic region of the spectrum, from approximately δ 110 to 160 ppm. The carbons directly bonded to nitrogen atoms (C-2, C-4, and C-8a) will have their chemical shifts significantly influenced by the electronegativity of the nitrogen. The carbon atom bearing the chlorine atom (C-2) is particularly deshielded, with a reported chemical shift of around δ 158.9 ppm. The carbon atom attached to the hydrazinyl group (C-4) will also exhibit a characteristic chemical shift.

Analysis of ¹³C NMR spectra of derivatives allows for the confirmation of successful substitution reactions. For example, the displacement of the chlorine atom at the C-2 position by another nucleophile would result in a significant change in the chemical shift of the C-2 carbon.

Table 2: Key ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-2 | ~158.9 |

| Quinazoline Aromatic Carbons | 110 - 160 |

Note: A complete, assigned ¹³C NMR spectrum for the parent compound is not widely available in the literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most prominent of these are the stretching vibrations of the N-H bonds in the hydrazinyl group, which typically appear as one or more sharp peaks in the region of 3300–3400 cm⁻¹. The presence of the aromatic quinazoline ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1650–1400 cm⁻¹ region. The C-Cl stretching vibration is also a key diagnostic peak, often observed in the fingerprint region of the spectrum, around 750 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |

| Hydrazinyl (N-H) | Stretch | 3300 - 3400 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C, C=N) | Stretch | 1400 - 1650 |

| Chloro (C-Cl) | Stretch | ~750 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, with a molecular formula of C₈H₇ClN₄, the expected exact molar mass is approximately 194.62 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 194. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 196 with an intensity of about one-third of the M⁺ peak would also be expected. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under mass spectrometric conditions can proceed through various pathways, including the loss of the hydrazinyl group, the chlorine atom, or cleavage of the quinazoline ring system. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the molecular formula (C₈H₇ClN₄). A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 49.37 |

| Hydrogen (H) | 3.62 |

| Chlorine (Cl) | 18.21 |

| Nitrogen (N) | 28.79 |

Note: Experimentally found values are typically reported in primary research articles and should be within ±0.4% of the theoretical values to confirm the purity of the compound.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Modifications on Quinazoline (B50416) Hydrazine (B178648) Bioactivity

Modifications to the substituents attached to the quinazoline hydrazine scaffold have been extensively studied to optimize biological activity. These studies reveal that even minor changes to these groups can lead to significant variations in potency and efficacy.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, and to enhance binding interactions with target proteins. In quinazoline derivatives, the type and position of halogen substituents are critical determinants of biological potency.

Research has shown that quinazoline derivatives with a halogen at the 6th or 8th position often exhibit notable antibacterial and anti-inflammatory properties. nih.gov The presence of iodine, in particular, has been highlighted for its role in increasing the lipophilicity, absorption, and distribution of molecules. nih.gov For example, studies on 7-substituted 4-aminoquinolines as antimalarial agents revealed that 7-iodo and 7-bromo derivatives were as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogs were found to be substantially less active, especially against resistant strains. nih.gov This suggests a clear trend where the nature of the halogen at specific positions dictates the level of biological activity.

The introduction of an electron-withdrawing group, such as a halogen, can enhance the inhibitory efficacy of these compounds. ekb.eg SAR analysis of certain quinazolinone-sulfonamide hybrids indicated that halogenated phenyl substituents (bromo, chloro, fluoro) at the N-3 position had a more significant positive effect on activity than non-halogenated groups like nitro or methoxy (B1213986). nih.gov

Table 1: Effect of Halogen Substituents on Quinazoline Bioactivity

| Position | Halogen | Observed Effect | Reference |

|---|---|---|---|

| C-7 | Iodo, Bromo, Chloro | High antimalarial activity | nih.gov |

| C-7 | Fluoro, Trifluoromethyl | Reduced antimalarial activity | nih.gov |

| C-6 / C-8 | Iodine | Increased lipophilicity and bioactivity | nih.gov |

The hydrazinyl (-NHNH2) group at the C-4 position of the quinazoline ring is a key structural feature and a versatile synthetic handle. nih.gov It serves as a crucial intermediate for the synthesis of a wide array of derivatives, including hydrazones and fused heterocyclic systems. The 4-hydrazinylquinazoline derivative can be prepared from 2,4-dichloroquinazoline (B46505) by reacting it with hydrazine hydrate (B1144303).

The hydrazinyl moiety itself is integral to the bioactivity of many compounds. More frequently, it is used as a precursor to form hydrazone (-N=C-NH-) linkages by reacting it with various aldehydes and ketones. mdpi.comepstem.net These resulting quinazolinone-hydrazone derivatives have demonstrated significant antimicrobial activities. mdpi.comnih.gov For instance, a series of α-[(4-oxoquinazolin-2-yl)thio]acetohydrazones were synthesized from the corresponding hydrazide and showed notable biological potential. epstem.net The hydrazide, in turn, is prepared by treating an ester with hydrazine hydrate. epstem.net The reaction of a 4-hydrazinyl quinazoline derivative with carbon disulfide can lead to the formation of fused triazolo[4,3-c]quinazoline systems. ekb.eg

Fusing additional heterocyclic rings to the quinazoline scaffold is a common strategy to create novel polycyclic systems with enhanced or new biological activities. researchgate.netignited.in The resulting structural diversity opens new avenues in the search for active molecules. researchgate.net

Several studies have highlighted the benefits of this approach:

Triazoloquinazolines : Cyclization of 4-hydrazinyl quinazoline derivatives can yield mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-c]quinazolines, a class of compounds investigated for their pharmacological potential. ekb.eg Triazole-linked 4-aminoquinazoline hybrids have also shown potent cytotoxic activity. rsc.org

Pyrroloquinazolines : Replacing a benzene (B151609) ring with a pyrrole (B145914) ring in certain quinazoline series has been found to increase anticancer activity. nih.gov

Thiophene (B33073) Fused Systems : The incorporation of a thiophene ring into the quinazoline heterocycle has shown promise for developing highly effective anticancer agents. ekb.eg

Pyrazoloquinazolines : Connecting a pyrazolyl moiety to the 2-position of the quinazolinone nucleus has resulted in derivatives with significant antimicrobial activity. nih.gov

These fused systems often exhibit improved binding to biological targets, leading to enhanced potency.

Table 2: Bioactivity of Fused Quinazoline Heterocycles

| Fused Ring System | Position of Fusion/Linkage | Resulting Bioactivity | Reference |

|---|---|---|---|

| mdpi.comresearchgate.netresearchgate.netTriazole | Fused at [4,3-c] | Pharmacological potential | ekb.eg |

| Triazole | Linked to C-4 | Potent anticancer activity | rsc.org |

| Pyrrole | Replaced benzene ring | Increased anticancer activity | nih.gov |

| Thiophene | Fused to quinazoline | Potent anticancer agents | ekb.eg |

Positional Effects of Substituents on the Quinazoline Scaffold

The specific placement of substituents on the quinazoline framework is as important as the nature of the substituents themselves. The bioactivity of the molecule is highly dependent on the substitution pattern, particularly at the C-2, C-4, C-6, and C-7 positions. mdpi.comresearchgate.net

The C-2 and C-4 positions of the pyrimidine (B1678525) ring portion of quinazoline are primary sites for chemical modification and are critical for biological activity. researchgate.net The reactivity of the C-4 position in nucleophilic substitutions is generally higher than that of the C-2 position. nih.gov

C-2 Position : The substituent at the C-2 position significantly influences potency. In one study comparing 2,4-disubstituted quinazolines, compounds with a small hydrophobic group like chloro (Cl) at the C-2 position showed greater antiproliferative activity than those with a methyl (CH₃) or hydrogen (H) group. nih.gov In other contexts, such as for BCRP (Breast Cancer Resistance Protein) inhibition, a phenyl group at the C-2 position was found to be an essential requirement. nih.gov

C-4 Position : The C-4 position is pivotal for the interaction of many quinazoline-based inhibitors with their target kinases. chim.it A 4-anilino (phenylamino) group is a key pharmacophoric feature for many EGFR tyrosine kinase inhibitors. ekb.eg SAR studies on 2-chloro-4-anilino-quinazolines designed as dual EGFR/VEGFR-2 inhibitors demonstrated the importance of a hydrogen bond donor at the para-position of the C-4 aniline (B41778) moiety for interacting with conserved amino acid residues in the kinase binding sites. nih.gov Replacing the C-4 anilino moiety with other side chains is a strategy used to modulate activity and target different receptors. nih.gov

Table 3: Impact of C-2 and C-4 Substituents on Bioactivity

| Position | Substituent | Observed Effect/Importance | Reference |

|---|---|---|---|

| C-2 | Chloro | Improved antiproliferative activity over H or CH₃ | nih.gov |

| C-2 | Phenyl | Essential for BCRP inhibition | nih.gov |

| C-4 | Anilino | Key pharmacophore for EGFR kinase inhibition | ekb.eg |

The C-6 and C-7 positions on the benzene ring portion of the quinazoline scaffold are critical for modulating the molecule's interaction with numerous biological targets, particularly protein kinases.

The presence of a substituent at either the C-6 or C-7 position is a necessary pharmacophoric requirement for many EGFR inhibitors. ekb.eg The introduction of a basic side chain at these positions plays a significant role in determining the cytotoxicity of these compounds. nih.gov For instance, in a series of 5,6,7-trimethoxy-4-aminoquinazoline derivatives, the alkoxy groups at these positions were crucial for their anticancer activities. nih.gov Similarly, the enhancement of inhibitory efficacy for certain anticancer agents was seen with substitution at the 6 and 7-positions of the quinazoline core. ekb.eg

Studies have consistently shown that small, electron-rich groups like methoxy (-OCH₃) at the C-6 and C-7 positions are beneficial for activity. Many clinically relevant kinase inhibitors feature such substitution patterns. The strategic placement of substituents at these positions is a fundamental approach in the development of novel anticancer agents. researchgate.net

Table 4: Significance of C-6 and C-7 Substitutions

| Position(s) | Substituent Type | Importance/Effect | Reference |

|---|---|---|---|

| C-6 / C-7 | General Substitution | Necessary pharmacophore for EGFR inhibition | ekb.eg |

| C-6 / C-7 | Basic Side Chain | Plays a significant role in cytotoxicity | nih.gov |

| C-6 / C-7 | Methoxy Groups | Crucial for anticancer activity in many series | nih.gov |

Influence of Substituents on the Fused Benzene Ring

The fused benzene ring of the quinazoline core is a critical component for molecular recognition by target proteins, and its substitution pattern can significantly modulate binding affinity and selectivity. While direct SAR studies on 2-chloro-4-hydrazinylquinazoline are limited, valuable insights can be extrapolated from closely related 4-anilino-quinazoline derivatives, which are known inhibitors of protein kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govresearchgate.net

Substitutions at positions 6 and 7 of the quinazoline ring are particularly influential. The introduction of small, electron-donating groups, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, at these positions generally enhances inhibitory activity. nih.gov This is often attributed to favorable interactions with the ATP-binding pocket of kinases. For instance, in the context of EGFR inhibitors, the 6,7-dimethoxy substitution is a common feature in potent compounds, as it can increase the electron density of the quinazoline ring system and facilitate key hydrogen bonding interactions. nih.gov

Furthermore, the incorporation of more complex side chains at these positions can lead to significant gains in potency and selectivity. The addition of a ring structure involving the 5- and 6-positions of the quinazoline core has been explored as an innovative approach to designing EGFR tyrosine kinase inhibitors. nih.gov For instance, constructing a 2H- nih.govnih.govoxazino[2,3-f]quinazoline framework has been shown to yield compounds with potent inhibitory activity against EGFR mutants. nih.gov

The introduction of nitro groups, specifically a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position, has been investigated for developing dual EGFR/VEGFR-2 inhibitors that are active under hypoxic conditions. nih.gov A longer linker chain between the quinazoline core and the triazole moiety was found to be beneficial for the inhibitory activity against both kinases. nih.gov

The table below summarizes the influence of various substituents on the fused benzene ring of quinazoline derivatives based on analogous compounds.

| Position | Substituent/Modification | Observed Effect on Activity (in Analogous Series) | Reference |

| 6, 7 | Methoxy (-OCH₃) | Increased inhibitory potency | nih.gov |

| 6, 7 | Morpholine alkoxy | Shifts binding mode compared to known inhibitors | nih.gov |

| 5, 6 | Fused 2H- nih.govnih.govoxazino ring | Potent inhibition of EGFR mutants | nih.gov |

| 7 | 3-nitro-1,2,4-triazole (via linker) | Dual EGFR/VEGFR-2 inhibition, active in hypoxia | nih.gov |

Ligand Design Strategies for Enhanced Biological Activity

Building upon the foundational SAR of the this compound scaffold, various ligand design strategies can be implemented to further enhance biological activity, improve selectivity, and overcome potential drug resistance mechanisms.

Rational Design Based on Target Interactions

Rational drug design leverages the three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity. For kinase inhibitors based on the quinazoline scaffold, a key interaction is the formation of a hydrogen bond between the N1 atom of the quinazoline ring and a conserved amino acid residue (e.g., methionine) in the hinge region of the ATP-binding site. dntb.gov.ua

The 4-hydrazinyl group of this compound offers a versatile handle for introducing moieties that can form additional interactions with the target protein. For example, in the design of dual EGFR and VEGFR-2 inhibitors based on the analogous 2-chloro-4-anilino-quinazoline, a hydrogen bond donor at the para position of the aniline moiety was found to be crucial for interacting with conserved glutamate (B1630785) and aspartate residues in the binding sites of both kinases. researchgate.net This principle can be directly applied to the this compound scaffold by attaching appropriate phenyl groups to the terminal nitrogen of the hydrazinyl moiety.

Molecular docking studies are an indispensable tool in rational design, allowing for the visualization of binding modes and the prediction of binding affinities. For instance, docking studies of 2-chloro-4-anilino-quinazoline derivatives in the active sites of EGFR and VEGFR-2 have confirmed the importance of the aforementioned hydrogen bonds and have guided the optimization of substituents on the anilino ring to exploit additional hydrophobic pockets. researchgate.net

The following table outlines key interactions that can be targeted through the rational design of this compound derivatives.

| Target Interaction | Moiety on this compound | Rationale | Reference |

| Hinge region hydrogen bond | N1 of quinazoline | Anchors the inhibitor in the ATP-binding site | dntb.gov.ua |

| Interaction with Glu/Asp residues | Hydrogen bond donor on a terminal phenyl group | Enhances affinity and dual-target inhibition | researchgate.net |

| Hydrophobic pocket interactions | Varied substituents on a terminal aromatic ring | Increases binding affinity and selectivity | researchgate.net |

Hybrid Molecule Design Combining Active Fragments

Hybrid molecule design, or molecular hybridization, is a strategy that involves covalently linking two or more pharmacophores (active fragments) to create a single molecule with multiple biological activities. nih.gov This approach can lead to compounds with enhanced potency, improved pharmacokinetic profiles, and the ability to address complex diseases by hitting multiple targets simultaneously. nih.gov

The this compound scaffold can serve as an excellent starting point for creating hybrid molecules. For example, it can be combined with fragments known to inhibit other key cellular targets in cancer, such as histone deacetylases (HDACs). The simultaneous inhibition of PI3K and HDAC has shown promise in cancer therapy, and quinazoline-based dual inhibitors have been rationally designed. nih.gov A similar strategy could be employed by linking an HDAC-inhibiting pharmacophore, such as a benzamide (B126) moiety, to the this compound core.

Another approach is to hybridize the quinazoline core with other heterocyclic structures known for their biological activities, such as pyrazole (B372694) or oxadiazole. Quinazolin-2,4-dione hybrids bearing these scaffolds have been synthesized and shown to possess antibacterial activity. nih.gov The hydrazinyl group of this compound is particularly amenable to forming linkages with such heterocyclic fragments.

The table below presents examples of pharmacophores that could be hybridized with the this compound scaffold to achieve dual biological activities.

| Hybrid Strategy | Combined Pharmacophore | Potential Biological Target/Activity | Reference |

| Dual Kinase/HDAC Inhibition | Benzamide moiety | EGFR/VEGFR-2 and HDAC | nih.gov |

| Antimicrobial Hybrids | Pyrazole, Oxadiazole | Bacterial enzymes | nih.gov |

| Dual Kinase Inhibition | Pyrrolo[3,2-d]pyrimidine scaffold | HER2/EGFR | dntb.gov.ua |

Biological Activity Investigations of 2 Chloro 4 Hydrazinylquinazoline Derivatives: Mechanisms and Molecular Targets

Anticancer Activities and Mechanisms of Action

Derivatives of 2-chloro-4-hydrazinylquinazoline have demonstrated notable cytotoxic effects against a variety of human cancer cell lines, including but not limited to hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and prostate cancer (PC3). The anticancer mechanisms are diverse and often involve the induction of apoptosis (programmed cell death) and interference with the cell cycle. researchgate.net A primary mechanism through which these compounds exert their anticancer effects is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By targeting this enzyme, these derivatives can induce DNA damage, ultimately leading to cancer cell death.

Kinase Inhibition Profiles

A significant focus of research into this compound derivatives has been their ability to inhibit various protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.

A number of studies have highlighted the potential of this compound derivatives as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). EGFR is a key driver in the growth and spread of many cancer types.

One study synthesized a series of novel 2-chloro-4-anilino-quinazoline derivatives and evaluated their inhibitory effects on both EGFR and VEGFR-2. The findings proved the potential of these compounds as dual inhibitors. bohrium.com For instance, one derivative, compound 8o , was found to be approximately 11-fold more potent in inhibiting EGFR compared to the prototype compound 7 . bohrium.com Another study designed and synthesized 4-anilinoquinazoline-acylamino derivatives as dual EGFR and VEGFR-2 inhibitors. Compounds 15a , 15b , and 15e from this series exhibited potent inhibitory activity against EGFR. nih.gov

Table 1: EGFR-TK Inhibition by this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 8o | EGFR | - (11x more potent than prototype 7) | bohrium.com |

| 15a | EGFR | 0.13 | nih.gov |

| 15b | EGFR | 0.15 | nih.gov |

| 15e | EGFR | 0.69 | nih.gov |

| Compound 41 | EGFR | 1.63 | researchgate.net |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several derivatives of this compound have been identified as potent inhibitors of VEGFR-2.

In the same study that identified potent EGFR inhibitors, 2-chloro-4-anilino-quinazoline derivatives were also evaluated for their effects on VEGFR-2. Compound 8o was found to be approximately 7-fold more potent against VEGFR-2 than the prototype 7 . bohrium.com The 4-anilinoquinazoline-acylamino derivatives also showed significant VEGFR-2 inhibition, with compounds 15a , 15b , and 15e displaying notable activity. nih.gov Furthermore, a series of triazoloquinazoline derivatives, synthesized from this compound, were investigated for their cytotoxic and VEGFR-2 inhibitory activities. researchgate.net One compound from this series, compound 6 , was found to be a potent inhibitor of VEGFR-2. researchgate.net

Table 2: VEGFR-2 Inhibition by this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 8o | VEGFR-2 | - (7x more potent than prototype 7) | bohrium.com |

| 15a | VEGFR-2 | 0.56 | nih.gov |

| 15b | VEGFR-2 | 1.81 | nih.gov |

| 15e | VEGFR-2 | 0.87 | nih.gov |

| Compound 6 | VEGFR-2 | - (Significant inhibition) | researchgate.net |

| Compound 41 | VEGFR-2 | 0.85 | researchgate.net |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Based on the conducted research, there is no specific information available in the scientific literature directly linking derivatives of this compound to the inhibition of Poly(ADP-ribose) polymerase (PARP).

While the broader class of quinazoline (B50416) derivatives has been investigated for the inhibition of various receptor tyrosine kinases, specific studies focusing on the inhibition of c-MET by derivatives of this compound are not available in the reviewed literature.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. While direct studies on this compound derivatives as CDK inhibitors are limited, related structures have shown activity. For instance, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9. nih.gov The synthesis of some of the key intermediates in these studies can be traced back to precursors related to the quinazoline scaffold.

DNA-Targeting Mechanisms

A primary mechanism by which this compound derivatives exhibit their anticancer effects is through direct interaction with DNA, a critical target in cancer therapy. plos.org These interactions disrupt DNA structure and function, ultimately leading to cell death.

DNA topoisomerases are crucial enzymes that manage the topological states of DNA during replication, transcription, and repair. plos.org Several derivatives of this compound have been identified as potent inhibitors of Topoisomerase II (Topo II), classifying them as intercalative Topo II inhibitors. nih.govplos.org This dual activity—intercalating with DNA and inhibiting Topoisomerase II—is a hallmark of many effective anticancer drugs. plos.org

Research has shown that certain nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives, synthesized from the this compound precursor, are effective Topo II inhibitors. nih.govplos.org For instance, a study identified specific derivatives (compounds 16, 17, and 18) as the most active Topo II inhibitors in a series, with IC₅₀ values of 15.16, 17.66, and 18.28 μM, respectively. plos.org Further investigation into the most potent of these, compound 16, revealed it acts as a Topo II catalytic inhibitor at a concentration of 10 μM, while potentially functioning as a Topo II poison at a lower concentration of 5 μM, thereby stabilizing the Topoisomerase II-DNA covalent complexes. nih.gov

DNA intercalation is a process where molecules insert themselves between the base pairs of the DNA double helix. plos.org This insertion causes structural changes, such as lengthening and unwinding of the helix, which can interfere with DNA replication and transcription, ultimately triggering cell death. plos.org The planar aromatic structures of quinazoline derivatives are well-suited for such interactions. nih.gov

The DNA binding affinity of these compounds has been quantified using techniques like the DNA/methyl green assay. In one study, several nih.govresearchgate.nettriazolo[4,3-c]quinazoline derivatives demonstrated significant DNA binding. Notably, compounds 16 and 18 showed potent DNA intercalation with IC₅₀ values of 26.03 µM and 28.37 µM, respectively, indicating a higher binding activity than the reference drug Doxorubicin (B1662922) (IC₅₀ = 31.27 µM). researchgate.net Another investigation found that derivatives 16, 17, and 18 exhibited strong DNA binding affinity with IC₅₀ values of 10.25, 11.09, and 12.54 μM, respectively. plos.org The presence of aryl groups on the derivative molecules is thought to enhance the planarity, facilitating stronger DNA intercalation. nih.gov

Cellular Pathway Modulation

Beyond direct DNA damage, this compound derivatives modulate intracellular signaling pathways that govern cell division and programmed cell death, contributing significantly to their anticancer profile.

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A common strategy for anticancer drugs is to disrupt this cycle, preventing cancer cells from proliferating. Derivatives of this compound have been shown to induce cell cycle arrest at various phases. researchgate.netnih.gov

Several studies have reported that active derivatives cause an accumulation of cells in the G2/M phase of the cell cycle. researchgate.net For example, compounds 8, 19, and 21 were found to arrest MCF-7 breast cancer cells at the G2/M phase. researchgate.net Another derivative, compound 22, also induced G2/M arrest in PC3 prostate cancer cells. In other cases, the arrest occurs at different checkpoints. One study demonstrated that a specific triazoloquinazoline derivative (compound 16) arrested HCT-116 colon cancer cells in both the S and G2/M phases. plos.org Another derivative, compound XIVc, was found to cause cell cycle arrest in the S phase in HepG-2 liver cancer cells. nih.gov

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, leading to uncontrolled growth. A key therapeutic goal is to reactivate this process. Derivatives of this compound have been consistently shown to be potent inducers of apoptosis. nih.govresearchgate.netnih.gov

The pro-apoptotic mechanism often involves altering the balance of key regulatory proteins. Treatment with these compounds has been shown to increase the levels of pro-apoptotic proteins like BAX while decreasing the levels of anti-apoptotic proteins such as Bcl-2. researchgate.net The induction of apoptosis has been quantified in several studies. For instance, compound 16, a triazoloquinazoline derivative, induced apoptosis in 48.82% of HCT-116 cells, a nearly nine-fold increase compared to the 5.62% observed in untreated control cells. nih.govplos.org Similarly, compounds 8, 19, and 21 induced apoptosis in MCF-7 cells at rates of 7.14%, 17.52%, and 24.88%, respectively. researchgate.net

Furthermore, specific pathways have been implicated. One study demonstrated that compound XIVc not only induced apoptosis in HepG-2 cells to a greater extent than the reference drug thalidomide (B1683933) but also caused an eight-fold increase in the levels of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. nih.govresearchgate.net

In Vitro Antiproliferative Activity against Cancer Cell Lines

The ultimate measure of the potential of these compounds as anticancer agents lies in their ability to inhibit the growth of cancer cells. Numerous studies have evaluated the in vitro antiproliferative activity of this compound derivatives against a panel of human cancer cell lines, consistently demonstrating significant cytotoxicity. nih.govresearchgate.netnih.govmdpi.com

The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cancer cells. These values vary depending on the specific chemical structure of the derivative and the cancer cell line being tested. For example, a series of novel thalidomide analogs derived from this compound showed potent activity. Compound XIIIa was particularly effective, with IC₅₀ values of 2.03 µg/mL against HepG-2, 2.51 µg/mL against PC3, and 0.82 µg/mL against MCF-7 cells. nih.govresearchgate.net Another study focusing on triazoloquinazolines reported that compounds 16, 17, 18, 19, and 20 displayed significant cytotoxicity against two cell lines with IC₅₀ values ranging from 2.44 to 9.43 μM. nih.gov

The tables below summarize the reported in vitro antiproliferative activities of various this compound derivatives.

Table 1: Antiproliferative Activity (IC₅₀ in µg/mL) of Selected Quinazoline Derivatives Data from a study on thalidomide analogs. nih.govresearchgate.net

| Compound | HepG-2 | PC3 | MCF-7 |

| XIIIa | 2.03 ± 0.11 | 2.51 ± 0.2 | 0.82 ± 0.02 |

| Thalidomide | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 |

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Selected Triazoloquinazoline Derivatives Data from a study on Topo II inhibitors. nih.gov

| Compound | HCT-116 | MCF-7 |

| 16 | 2.44 | 3.15 |

| 17 | 3.51 | 4.28 |

| 18 | 4.11 | 5.62 |

| 19 | 6.88 | 7.94 |

| 20 | 8.03 | 9.43 |

Table 3: Antiproliferative Activity (IC₅₀ in µM) of Other Quinazoline Derivatives Data from various studies. researchgate.net

| Compound | Cell Line | IC₅₀ (µM) |

| 8 | EGFR | 0.69 |

| 19 | EGFR | 1.8 |

| 21 | EGFR | 1.2 |

| Gefitinib (B1684475) | EGFR | 1.74 |

| 22 | PCAF | 2.88 |

| 25 | PCAF | 3.19 |

| Bromosporine | PCAF | 2.10 |

| 24 | Hep-G2 | 20.49 |

| 24 | MCF-7 | 12.56 |

| 24 | PC3 | 17.18 |

| 24 | HCT-116 | 11.50 |

Hepatocellular Carcinoma (HepG-2) Cell Line Studies

Derivatives of 2-chloroquinazoline (B1345744) have demonstrated notable anti-proliferation activities against the HepG-2 human hepatocellular carcinoma cell line. In one study, a novel series of 2-chloroquinazoline derivatives were synthesized and evaluated for their cytotoxic effects. Among the synthesized compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (compound 10b ) exhibited significant activity against HepG-2 cells, with a reported half-maximal inhibitory concentration (IC50) of 2.04 μM. nih.gov This activity was found to be comparable to or even better than the standard drug Gefitinib. nih.gov The study also indicated that this compound could inhibit the migration of HepG-2 cancer cells, suggesting its potential to interfere with metastasis. nih.gov

Another study focused on hydrazone derivatives, some incorporating a quinazoline moiety, and reported their cytotoxic activity against HepG-2 cells. nih.govnih.gov One particular hydrazone derivative, compound 16 , was highlighted for its potent anti-HCC effects, demonstrating strong binding interaction and bioavailability. nih.govnih.govnih.gov This compound was found to downregulate interleukin-6, which in turn reduces inflammation and tumorigenesis. nih.govnih.govnih.gov Furthermore, treatment with these hydrazone derivatives, including compound 16, significantly increased the apoptotic percentage of HepG-2 cells and inhibited cell migration. nih.gov Chloroquine, a related quinoline (B57606) derivative, has also been shown to inhibit the proliferation of HepG-2 cells in a time- and dose-dependent manner, inducing G0/G1 cell cycle arrest and apoptosis. turkjps.org

Table 1: Cytotoxic Activity of Selected Quinazoline Derivatives against HepG-2 Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | 2.04 | nih.gov |

Breast Cancer (MCF-7) Cell Line Studies

The MCF-7 breast cancer cell line has been a frequent target for evaluating the anticancer potential of quinazoline derivatives. Two newly synthesized quinazoline Schiff bases, designated as compounds 1 and 2 , demonstrated remarkable antiproliferative effects against MCF-7 cells, with IC50 values of 6.246 x 10⁻⁶ mol/L and 5.910 x 10⁻⁶ mol/L, respectively, after 72 hours of treatment. researchgate.net These compounds were found to induce apoptosis through the perturbation of mitochondrial membrane potential, cytochrome c release, and an increase in reactive oxygen species (ROS) formation. researchgate.net

In a separate investigation, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and tested for their cytotoxicity against MCF-7 cells. The most active compounds, 6a, 6b, and 6h , displayed significant antiproliferative action with IC50 values of 3.39, 5.94, and 2.71 μM, respectively, proving to be more potent than the reference drug Doxorubicin (IC50 = 6.18 μM). nih.gov Compound 6h was found to be a potent inhibitor of EGFR kinase and induced cell cycle arrest at the G1 phase and apoptosis. nih.gov

Furthermore, a series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against MCF-7 cells. rsc.org Among them, compounds AK-3 and AK-10 showed significant activity, with IC50 values of 6.44 ± 0.29 μM and 3.15 ± 0.23 μM, respectively. rsc.org Mechanistic studies revealed that these compounds inhibit cell proliferation in the G1 phase and induce apoptosis. rsc.org Chalcone-dihydropyrimidone hybrids have also been reported to exhibit selective cytotoxicity against MCF-7 cells, with most compounds showing IC50 values below 10 µM. researchgate.net

Table 2: Cytotoxic Activity of Selected Quinazoline Derivatives against MCF-7 Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 1 (Schiff base) | 6.246 | researchgate.net |

| Compound 2 (Schiff base) | 5.910 | researchgate.net |

| 6a (hydrazide-acrylamide hybrid) | 3.39 | nih.gov |

| 6b (hydrazide-acrylamide hybrid) | 5.94 | nih.gov |

| 6h (hydrazide-acrylamide hybrid) | 2.71 | nih.gov |

| AK-3 (morpholine substituted) | 6.44 ± 0.29 | rsc.org |

| AK-10 (morpholine substituted) | 3.15 ± 0.23 | rsc.org |

Prostate Cancer (PC3) Cell Line Studies

Investigations into the effects of quinazoline derivatives on the PC3 prostate cancer cell line have yielded promising results. A study on 2,3-dihydroquinazolin-4(1H)-one analogues revealed that seven synthesized compounds exhibited sufficient cytotoxicity and significantly suppressed the migration, adhesion, and invasion of PC3 cells. mdpi.com Notably, compounds C2 and C5 demonstrated the most potent effects, with IC50 values below 15 µM. mdpi.com

In another study, twenty-one novel 2-propyl-3-aminoquinazoline-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic effects against PC3 cells. nih.govCompound 1 from this series exhibited the highest potency with an IC50 of 4.29 ± 0.32 µM and a high selectivity index. nih.gov Molecular docking studies suggested that these compounds have strong binding affinities to the androgen receptor. nih.gov Additionally, hydrazone derivatives have been shown to be effective against PC-3 cells, with hydrazone 1d being the most effective molecule in one study, displaying an IC50 value of 9.389 µM. mdpi.com

Table 3: Cytotoxic Activity of Selected Quinazoline Derivatives against PC3 Cells

| Compound | IC50 (µM) | Reference |

|---|---|---|

| C2 (dihydroquinazolin-4(1H)-one) | <15 | mdpi.com |

| C5 (dihydroquinazolin-4(1H)-one) | <15 | mdpi.com |

| Compound 1 (2-propyl-3-aminoquinazolin-4(3H)-one) | 4.29 ± 0.32 | nih.gov |

| Hydrazone 1d | 9.389 | mdpi.com |

Colorectal Carcinoma (HCT-116) Cell Line Studies

The HCT-116 human colon carcinoma cell line has also been a subject of investigation for the anticancer activity of quinazoline derivatives. A series of quinazoline-based pyrimidodiazepines and their precursor quinazoline-chalcones were tested for their anticancer activity. nih.gov Among them, the quinazoline-chalcone 14g displayed high antiproliferative activity against HCT-116 cells, with a GI50 value between 0.622–1.81 μM. nih.gov The pyrimidodiazepine derivative 16c showed high cytotoxic activity, being 10.0-fold more potent than the standard anticancer agent doxorubicin against several cancer cell lines, including HCT-116. nih.gov

The use of chloroquine, a related quinoline compound, in combination with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) has been shown to enhance the induction of apoptosis in HCT-116 cells. researchgate.net While not direct derivatives of this compound, these findings highlight the potential of the broader quinoline and quinazoline scaffolds in targeting colorectal cancer.

Table 4: Antiproliferative Activity of Selected Quinazoline Derivatives against HCT-116 Cells

| Compound | GI50 (µM) | Reference |

|---|---|---|

| Quinazoline-chalcone 14g | 0.622–1.81 | nih.gov |

Studies on Other Specific Cancer Cell Lines (e.g., A431, NIH3T3, EBC-1, A549, HT-29, U-87MG)

The cytotoxic evaluation of quinazoline derivatives has been extended to a variety of other cancer cell lines.

A431 (Skin Carcinoma): A study on 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H)-ones reported broad-spectrum cytotoxic activity, including against the A431 cell line. nih.gov

NIH3T3 (Fibroblast): While not a cancer cell line, NIH-3T3 cells are often used as a non-cancerous control. A study on quercetin (B1663063) derivatives showed some cytotoxicity against NIH-3T3 cells, with chloronaphtoquinone quercetin 5 having an IC50 of 16.5 µM. nih.gov

A549 (Lung Carcinoma): A series of 2-chloroquinazoline derivatives were evaluated for their anti-proliferation activities against A549 cells. nih.gov The compound 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) showed an IC50 of 3.68 μM. nih.gov Another study on morpholine-substituted quinazoline derivatives found that compounds AK-3 and AK-10 had IC50 values of 10.38 ± 0.27 μM and 8.55 ± 0.67 μM, respectively. rsc.org Hydrazone derivatives have also been tested, with hydrazone 1e showing the best activity with an IC50 of 13.39 µM. mdpi.com

HT-29 (Colon Adenocarcinoma): Novel derivatives of quinazolinone Schiff bases were synthesized and showed good cytotoxic activities against HT-29 cells. researchgate.net Another compound, 2,4',6-trihydroxy-4-methoxybenzophenone , isolated from a natural source, was found to inhibit the proliferation of HT-29 cells in a dose- and time-dependent manner, inducing apoptosis. researchgate.net

U-87MG (Glioblastoma): A study on 2,3-dihydroquinazoline-4(1H)-ones and quinazolin-4(3H)-ones demonstrated sub-μM potency for some analogs against U87 cells. nih.gov Specifically, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) had a GI50 value of less than 50 nM. nih.gov In a separate study, novel cyanothiouracil and cyanothiocytosine derivatives showed anti-proliferative activity on U87MG cells, with compound 5e having an IC50 of 1.56 μM. nih.gov

Table 5: Cytotoxic Activity of Selected Quinazoline Derivatives against Various Cancer Cell Lines

| Cell Line | Compound | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| A549 | 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | 3.68 | nih.gov |

| A549 | AK-3 (morpholine substituted) | 10.38 ± 0.27 | rsc.org |

| A549 | AK-10 (morpholine substituted) | 8.55 ± 0.67 | rsc.org |

| A549 | Hydrazone 1e | 13.39 | mdpi.com |

| U-87MG | 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | <0.05 (GI50) | nih.gov |

| U-87MG | Compound 5e (cyanothiouracil derivative) | 1.56 | nih.gov |

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been recognized for their significant antimicrobial activities. The hydrazone linkage, in particular, has been a key structural feature in the design of potent antibacterial and antifungal agents.

Antibacterial Efficacy Studies

A number of studies have highlighted the antibacterial potential of quinazoline-based hydrazones. In one such study, 2-hydrazinylquinazolin-4(3H)-one (2) and its hydrazone derivatives (4a–f ) were synthesized and evaluated against several bacterial strains. mdpi.com While the starting compound 2 showed moderate to weak activity with minimum inhibitory concentration (MIC) values in the range of 16–128 μg/mL, its hydrazone derivatives displayed a wide variety of potencies. mdpi.com The 2-(1-(furan-2-yl)ethylidene) derivative (4a) exhibited the most potent antibacterial activity, even exceeding the potency of Amoxicillin against certain strains. mdpi.com The 2-(1-(pyridin-2-yl)ethylidene) derivative (4c) also showed potent antibacterial activity. mdpi.com

Another study focused on 2-ethoxy-4-hydrazinoquinazoline and its derivatives, which were screened for their activity against Gram-positive and Gram-negative bacteria. mdpi.com Hydrazide-hydrazones, in general, are known to possess a wide spectrum of bioactivity, including antibacterial properties, with some derivatives being highly active even against resistant strains. nih.govnih.gov For instance, some hydrazide-hydrazones have shown promising activity against E. coli and S. aureus, with MIC values as low as 12.5 μg/mL and 6.25 μg/mL, respectively. nih.gov The synthesis of 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives has also yielded compounds with activity against several microorganisms. nih.gov

Table 6: Antibacterial Activity (MIC in μg/mL) of Selected 2-Hydrazinylquinazolin-4(3H)-one Derivatives

| Compound | E. coli | S. typhimurium | Reference |

|---|---|---|---|

| 4a (furan derivative) | > Amoxicillin | Potent | mdpi.com |

| 4c (pyridine derivative) | 8 | 4 | mdpi.com |

| 2 (starting material) | 16-128 | 16-128 | mdpi.com |

Antifungal Efficacy Studies

The antifungal properties of this compound derivatives have been a significant area of investigation, with studies demonstrating their activity against various fungal pathogens.

Derivatives of this compound have shown notable antifungal activity against Candida albicans. For instance, certain hydrazone derivatives have displayed more potent antifungal activity against C. albicans than the standard drug Clotrimazole. mdpi.com Some 2-hydrazon-thiazolin-4-one derivatives have also presented excellent activity against this fungal strain. researchgate.net The parent compound, this compound, is a precursor in synthesizing triazoloquinazolines which exhibit enhanced antimicrobial properties. In the case of Rhizoctonia solani, a significant plant pathogenic fungus, quinazolinone derivatives containing chlorine have demonstrated an obvious inhibitory effect on its growth. mdpi.com The antifungal activity appears to be correlated with the chlorine content. mdpi.com

Table 3: Antifungal Activity against Candida albicans and Rhizoctonia solani

| Derivative Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Hydrazone derivatives | Candida albicans | More potent than Clotrimazole | mdpi.com |

| 2-hydrazon-thiazolin-4-ones | Candida albicans | Excellent activity | researchgate.net |

| Quinazolinone derivatives with chlorine | Rhizoctonia solani | Obvious inhibitory effect | mdpi.com |

Investigations into the broader antifungal potential of these derivatives have revealed activity against a range of fungal species. For example, 2-Chloro-3-hydrazinylquinoxaline, a related quinoxaline (B1680401) derivative, has shown noteworthy effectiveness against various Candida and Aspergillus species, although its efficacy varied among different isolates. nih.gov Similarly, synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones were tested against several fungal strains from the Candida species, though they did not show activity in this particular study. nih.gov However, some 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against a panel of eight oral fungi, including various Candida species, with several compounds exhibiting minimum inhibitory and fungicidal concentrations comparable to fluconazole. nih.govresearchgate.net

Other Biological Activities (Mechanistic Studies)

The anti-inflammatory potential of quinazoline derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins (B1171923) that mediate inflammation. researchgate.net The two isoforms, COX-1 and COX-2, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Research into pyrazolo[1,5-a]quinazoline derivatives has identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. nih.gov Furthermore, some 4-aminoquinoline (B48711) derivatives have demonstrated anti-inflammatory and analgesic activities by suppressing the expression of inflammatory mediators. tbzmed.ac.ir Specifically, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, with some compounds exhibiting good activity. researchgate.net

Neuropharmacological Target Modulation

In the realm of neuropharmacology, quinazoline derivatives have been investigated as multi-target agents for neurodegenerative disorders like Alzheimer's disease. Their activity centers on modulating key pathological targets: cholinesterase enzymes and amyloid-β peptide aggregation.

Cholinesterase Inhibition

Cholinesterase inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine. Quinazoline derivatives have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov